5-Bromo-4-methoxypyrimidine-2-carbonitrile
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Overview
Description
5-Bromo-4-methoxypyrimidine-2-carbonitrile: is a chemical compound with the molecular formula C6H4BrN3O. It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 4th position, and a cyano group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methoxypyrimidine-2-carbonitrile typically involves the bromination of 4-methoxypyrimidine-2-carbonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-methoxypyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include pyrimidine oxides or dehalogenated pyrimidines.
Scientific Research Applications
Chemistry: 5-Bromo-4-methoxypyrimidine-2-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: In biological research, this compound is used to study the interactions of pyrimidine derivatives with various biological targets.
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes, pigments, and other industrial products .
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxypyrimidine-2-carbonitrile involves its interaction with specific molecular targets. The bromine atom and the cyano group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-Bromopyrimidine-2-carbonitrile: Similar structure but lacks the methoxy group.
5-Bromo-2-methoxypyrimidine: Similar structure but lacks the cyano group.
5-Bromothiophene-2-carbonitrile: Contains a thiophene ring instead of a pyrimidine ring.
Uniqueness: 5-Bromo-4-methoxypyrimidine-2-carbonitrile is unique due to the presence of both the methoxy and cyano groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-4-methoxypyrimidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c1-11-6-4(7)3-9-5(2-8)10-6/h3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVINJSTGVSAEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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